1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide
Overview
Description
1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, a methoxybenzyl group, and a sulfonamide functional group. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Pyrazole Core: The initial step involves the synthesis of the pyrazole core. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.
Introduction of the Methoxybenzyl Group: The next step involves the alkylation of the pyrazole ring with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonamide Formation: The final step is the introduction of the sulfonamide group. This can be done by reacting the intermediate with sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The pyrazole rings can interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide
- 1-ethyl-N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide
Uniqueness
1-ethyl-N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide is unique due to the presence of the methoxybenzyl group, which can influence its biological activity and chemical reactivity. The specific arrangement of functional groups in this compound can lead to distinct interactions with molecular targets, making it a valuable compound for research and development in various fields.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-ethyl-N-[1-[(3-methoxyphenyl)methyl]pyrazol-4-yl]pyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-3-20-12-16(9-18-20)25(22,23)19-14-8-17-21(11-14)10-13-5-4-6-15(7-13)24-2/h4-9,11-12,19H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBNCVHKTCVFPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401132452 | |
Record name | 1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401132452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005553-67-2 | |
Record name | 1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1005553-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-N-[1-[(3-methoxyphenyl)methyl]-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401132452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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